molecular formula C11H13N3S B3025504 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline CAS No. 150536-99-5

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline

Cat. No.: B3025504
CAS No.: 150536-99-5
M. Wt: 219.31 g/mol
InChI Key: OXZGNCVDJZPDAX-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with a pyrazole nucleus have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

It’s known that pyrazole derivatives can undergo nucleophilic addition and dehydration processes, resulting in the formation of a pyrazolyl ring . This suggests that the compound may interact with its targets through a similar mechanism, potentially involving the formation of covalent bonds or other types of chemical interactions.

Biochemical Pathways

The compound’s pyrazole nucleus is known to be involved in a variety of biological activities, suggesting that it may affect multiple biochemical pathways . For example, it could potentially interfere with the function of enzymes or other proteins, leading to alterations in signal transduction, gene expression, or other cellular processes.

Pharmacokinetics

Similar compounds with a pyrazole nucleus are known to exhibit a broad range of pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.

Result of Action

Similar compounds with a pyrazole nucleus are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.

Action Environment

It’s known that the properties of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals . These factors could potentially affect the compound’s stability, its interactions with its targets, and its overall efficacy.

Properties

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZGNCVDJZPDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351553
Record name 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

150536-99-5
Record name 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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